molecular formula C12H16BrNO4 B3054028 Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 57745-26-3

Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B3054028
CAS RN: 57745-26-3
M. Wt: 318.16 g/mol
InChI Key: YFNAQTXYIOAWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

While specific synthesis methods for “Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate” are not available, bromination reactions are commonly used in organic synthesis . For instance, halogenated derivatives of 5-(hydroxymethyl)furfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .

Scientific Research Applications

Synthesis and Oxidation Studies

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound closely related to Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate, has been synthesized from readily available materials and studied for its reaction with oxygen in aqueous base. This research explored the production of two oxidation products from this process and postulated their formation from a common intermediate. The study contributes to understanding the chemical behavior and potential applications of similar pyrrole derivatives (Campaigne & Shutske, 1974).

Electropolymerization and Optoelectronic Properties

A study on the synthesis of a new electropolymerizable monomer derived from a similar pyrrole compound focused on the cyclization reaction and the determination of optimal conditions for decarboxylation. This research has significant implications for the development of advanced conjugated systems with predictable electronic and structural properties, demonstrating the potential of pyrrole derivatives in the field of material science (Kurtay et al., 2020).

Novel Methodologies in Synthesis

Innovative synthetic methodologies have been developed for diethyl pyrrole derivatives. These methodologies enable the synthesis of various substituted pyrroline derivatives, highlighting the versatility and potential of pyrrole-based compounds in synthetic organic chemistry. The study underscores the importance of understanding the electronic and steric effects on the kinetics of such reactions (More et al., 2011).

Advanced Applications in Synthesis

Research into diethyl pyrrole derivatives has led to the development of regioselective preparation methods and coupling reactions with aldehydes. This research contributes to the synthesis of complex natural products and demonstrates the utility of pyrrole derivatives in organic synthesis (Ngwe et al., 1994).

Reactivity Studies

Studies on the reactivity of pyrrole pigments, including bromomethyl derivatives, provide insights into their electrophilic substitution reactions. These findings are crucial for understanding the reactivity patterns of pyrrole derivatives and have implications for their application in various fields, including organic synthesis and pigment chemistry (Daroca et al., 1984).

properties

IUPAC Name

diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNAQTXYIOAWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358718
Record name Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate

CAS RN

57745-26-3
Record name Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Reactant of Route 3
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Reactant of Route 5
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.